4-(3-Methoxypropoxy)benzoic acid

Description

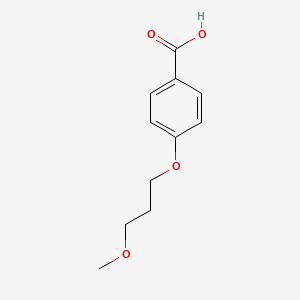

4-(3-Methoxypropoxy)benzoic acid (CAS: 895240-50-3 , CID: 17606908 ) is a benzoic acid derivative with a 3-methoxypropoxy substituent at the para position. Its molecular formula is C₁₁H₁₄O₄, and its structure features a linear ether chain (3-methoxypropoxy) attached to the aromatic ring (Figure 1). Key spectral data include:

The compound is synthesized via alkylation of 4-hydroxybenzoic acid with 3-methoxypropyl halides or through coupling reactions involving protected benzoic acid intermediates . It serves as a precursor or impurity in pharmaceuticals, such as Rabeprazole, where its derivatives are monitored for quality control .

Properties

IUPAC Name |

4-(3-methoxypropoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHURMVNLEIRYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946707-55-7 | |

| Record name | 4-(3-methoxypropoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with 3-methoxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxypropoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Formation of 4-(3-Methoxypropoxy)benzaldehyde or this compound.

Reduction: Formation of 4-(3-Methoxypropoxy)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(3-Methoxypropoxy)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxypropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxyl group can form hydrogen bonds with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length

(a) 3-Methoxy-4-propoxybenzoic acid (CAS: 3535-32-8 )

- Structure : Methoxy at position 3, propoxy at position 3.

- Key Differences: The propoxy group is a straight-chain ether, whereas 4-(3-methoxypropoxy)benzoic acid has a branched ether chain.

(b) 2-Methoxy-4-(3-methoxypropoxy)benzoic acid

- Structure : Additional methoxy group at position 2.

- Impact : The electron-donating methoxy group at position 2 increases electron density on the aromatic ring, raising the pKa of the carboxylic acid group compared to the unsubstituted analog. ¹H NMR data (δ = 3.86 ppm for methoxy protons) confirm distinct electronic environments .

Functional Group Modifications

(a) 4-O-β-D-Glucopyranosyloxybenzoic acid (Compound 8 in )

- Structure : Glycosidic bond replaces the ether chain.

- Impact : The glucose moiety drastically improves water solubility, making it biologically relevant in plant metabolites. In contrast, this compound is more lipophilic, favoring membrane permeability in drug design .

(b) 4-Hydroxy-3-(3-methoxy-3-methylbutyl)benzoic acid (Compound 1 in )

Physicochemical Properties

Notes:

- The electron-withdrawing ether group in this compound slightly lowers the pKa compared to benzoic acid, enhancing acidity.

- Solubility trends correlate with substituent hydrophilicity: glycosides > ethers > unsubstituted analogs.

Biological Activity

4-(3-Methoxypropoxy)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

- Chemical Formula : C₁₁H₁₄O₄

- Molecular Structure : The compound features a benzoic acid core with a methoxypropoxy substituent, enhancing its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with cellular components:

- Lipophilicity : The methoxypropoxy group increases the compound's affinity for lipid membranes, facilitating its entry into cells.

- Hydrogen Bonding : The carboxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it showed minimal cytotoxicity while enhancing proteasomal and autophagic activities.

- Case Study : In a study involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, this compound did not exhibit significant cytotoxicity, suggesting a therapeutic window for further investigation .

Comparative Analysis with Other Benzoic Acid Derivatives

This compound is compared with other benzoic acid derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxybenzoic Acid | C₇H₆O₃ | Antioxidant, anti-inflammatory |

| 4-Methoxybenzoic Acid | C₈H₈O₃ | Antimicrobial, antifungal |

| 3-Chloro-4-methoxybenzoic Acid | C₈H₈ClO₃ | Potent interaction with proteasome pathways |

Applications in Medicine and Industry

Due to its diverse biological activities, this compound holds promise in various applications:

- Pharmaceuticals : Potential use as a therapeutic agent targeting oxidative stress-related diseases.

- Material Science : Utilized in the formulation of polymers and coatings due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.